4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
“4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the empirical formula C11H15Cl2NO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride” can be represented by the SMILES stringCl.Clc1ccccc1OC2CCNCC2
. The InChI key is OWOPJLHKPATCOS-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride” is a solid substance . Its molecular weight is 248.15 .Scientific Research Applications
Metabolic Activity in Obese Rats : Massicot, Steiner, and Godfroid (1985) found that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, hydrochloride, when administered chronically, reduced food intake and weight gain in obese (fa/fa) rats, and increased free fatty acid concentration (Massicot, Steiner, & Godfroid, 1985).
Feeding Behavior and Toxicity : In a study by Massicot, Thuillier, and Godfroid (1984), the compound was tested for its effect on feeding behavior. This substance, distinct from amphetamines and with low toxicity, affected the satiety center and reduced obesity in mice (Massicot, Thuillier, & Godfroid, 1984).
Antimicrobial Activities : Ovonramwen, Owolabi, and Oviawe (2019) synthesized a related compound and screened it for antimicrobial activities, finding moderate activities against various microbes (Ovonramwen, Owolabi, & Oviawe, 2019).
Synthesis and Potential Anticancer Agents : Dimmock, Vashishtha, and colleagues (1998) synthesized a series of compounds related to 4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride, displaying significant cytotoxicity toward various cancer cells (Dimmock, Vashishtha, et al., 1998).
Antibacterial Activity : Iqbal, Jamal, and colleagues (2017) synthesized acetamide derivatives bearing piperidine and evaluated their antibacterial potentials, finding moderate inhibitors against Gram-negative bacterial strains (Iqbal, Jamal, et al., 2017).
Anti-Acetylcholinesterase Activity : Sugimoto, Tsuchiya, and colleagues (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase activity, finding compounds with significant inhibitory activity (Sugimoto, Tsuchiya, et al., 1990).
Synthesis and Antihypertensive Agents : Takai, Obase, and colleagues (1986) prepared a series of piperidine derivatives with a quinazoline ring, testing them for antihypertensive activity with promising results (Takai, Obase, et al., 1986).
Synthesis and Neuroprotective Activities : Zhong, Gao, Xu, Qi, and Wu (2020) designed and synthesized aryloxyethylamine derivatives, evaluating their neuroprotective effects. They found several compounds with potent protection against glutamate-induced cell death (Zhong, Gao, Xu, Qi, & Wu, 2020).
Safety And Hazards
properties
IUPAC Name |
4-[2-(2-chlorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-12-3-1-2-4-13(12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLHLFNHQBSYHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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